![molecular formula C14H11N3O2S2 B2502836 N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 443108-56-3](/img/structure/B2502836.png)
N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” is a derivative of 5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline . It has been investigated in silico for its potential as a MALT1 protease inhibitor, which could be useful in the treatment of B cell lymphoma .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” and its derivatives has been analyzed using 3D-QSAR models, drug-likeness, ADMET properties, and molecular docking . The CoMFA and CoMSIA models have been used to elaborate reliable 3D-QSAR models .科学的研究の応用
Antimicrobial Activity
This compound has been synthesized and tested for its antimicrobial and fungicidal activities . The antimicrobial activity of this compound makes it a potential candidate for the development of new antimicrobial drugs .
MALT1 Protease Inhibitor
The compound has been investigated in silico as a MALT1 protease inhibitor for the treatment of B cell lymphoma . MALT1 is a protein that plays a crucial role in the activation of lymphocytes, and inhibiting its activity can help control the growth of B cells, which are responsible for the production of antibodies in our immune system .
Drug-likeness and ADMET Prediction
In silico studies have also been conducted to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound . These studies are crucial in the early stages of drug development to predict the potential efficacy and safety of the compound .
Molecular Docking Studies
Molecular docking studies have been conducted to examine the binding affinity of this compound to the MALT1 protein . This helps in understanding how well the compound can bind to the target protein and inhibit its activity .
Synthesis of Heterocyclic Compounds
This compound is part of a class of compounds that have been used as reagents for the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Potential Therapeutic Activities
While specific studies on “N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” may be limited, it’s worth noting that compounds containing similar structures, such as 1,3-diazoles, have shown a wide range of therapeutic activities, including analgesic, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity . Therefore, it’s possible that “N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” may also exhibit some of these activities.
将来の方向性
The compound “N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” and its derivatives have been proposed for in vitro studies in the treatment of diffuse large B cell lymphoma . This suggests that future research could focus on further in vitro and in vivo studies to validate the potential of these compounds as MALT1 protease inhibitors.
作用機序
Target of Action
The primary target of N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .
Mode of Action
The compound interacts with the MALT1 protease, inhibiting its activity . This interaction results in the disruption of the NF-κB signaling pathway, thereby affecting the activation and proliferation of lymphocytes .
Biochemical Pathways
The inhibition of MALT1 protease affects the NF-κB signaling pathway . This pathway is crucial for the immune response, and its disruption can lead to the suppression of lymphocyte activation and proliferation .
Pharmacokinetics
The ADME properties of N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide are still under investigation. In silico studies suggest that the compound has good admet properties . This indicates that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of MALT1 protease and the subsequent disruption of the NF-κB signaling pathway can lead to the suppression of lymphocyte activation and proliferation . This can potentially be used in the treatment of conditions characterized by excessive lymphocyte activity, such as B cell lymphoma .
特性
IUPAC Name |
5-oxo-N-prop-2-enyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-2-7-15-13(19)10-11-16-12(18)8-5-3-4-6-9(8)17(11)14(20)21-10/h2-6H,1,7H2,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVXADQVYTNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。